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Introduction

Evatanepag Sodium, also known by its code name CP-533,536, is a potent and selective non-
prostanoid agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its discovery
marked a significant advancement in the pursuit of targeted therapies that could harness the
anabolic effects of PGE2 on bone tissue without the side effects associated with non-selective
prostaglandin analogs.[1][2] This technical guide provides an in-depth overview of the
discovery, mechanism of action, and development history of Evatanepag Sodium, with a focus
on preclinical and clinical findings.

Discovery and Development History

Evatanepag Sodium was discovered and initially developed by Pfizer as a potential treatment
for fractures and other conditions requiring localized bone formation.[2][3][4] The research
aimed to identify a selective EP2 agonist that could mimic the bone-forming properties of
PGE2. The anabolic effects of PGE2 on bone are mediated through the EP2 and EP4
receptors, which, upon activation, lead to an increase in intracellular cyclic adenosine
monophosphate (CAMP).

A key publication in 2009 detailed the discovery of a series of sulfonamides as highly selective
EP2 agonists, which led to the identification of CP-533,536 (Evatanepag). Preclinical studies
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demonstrated its efficacy in promoting fracture healing in rat models when administered locally
as a single dose.

A Phase 2 clinical trial (NCT00533377) was initiated to evaluate the efficacy and safety of
Evatanepag for the treatment of closed tibial shaft fractures. However, the results of this trial
have not been made publicly available.

There is no publicly available information establishing a direct link between Evatanepag
Sodium (CP-533,536) and ONO Pharmaceutical. While ONO Pharmaceutical has a history of
developing prostaglandin receptor modulators, such as the EP4 antagonist ONO-4578, their
public pipeline does not mention Evatanepag or a compound with the designation ONO-4478.

Chemical Properties

Property Value

Sodium 2-(3-(((N-(4-(tert-butyl)benzyl)pyridine-

3-sulfonamido)methyl)phenoxy)acetate)

Chemical Name

Molecular Formula C25H27N2NaO5S
Molecular Weight 490.55 g/mol
CAS Number 223490-49-1

Mechanism of Action

Evatanepag Sodium is a selective agonist for the EP2 receptor, a G-protein coupled receptor
(GPCR). The binding of Evatanepag to the EP2 receptor activates the stimulatory G-protein
(Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of
adenosine triphosphate (ATP) to cyclic adenosine monophosphate (CAMP). The subsequent
increase in intracellular cAMP levels activates protein kinase A (PKA), which then
phosphorylates various downstream targets, leading to the physiological effects of EP2
receptor activation, including the stimulation of bone formation.
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Evatanepag Sodium's primary signaling cascade.

Preclinical Data
In Vitro Studies

Parameter Cell Line Value Reference
EP2 Receptor Binding N
o ) Not Specified 50 nM
Affinity (Ki)
EC50 for cAMP
) HEK-293 cells 17 nM
production
IC50 for cCAMP
) HEK-293 cells 50 nM
production
Inhibition of Mast Cell hFceRI-induced mast Dose-dependent at 10
Degranulation cells nM

In Vivo Studies
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Animal Model Dosing Key Findings Reference

Single local
Rat Fracture Model o ) Healed fractures
administration

Dose-dependent

o 0.3-3.0 mg/kg, increase in bone area,
Rat Tibia Injection ) )
intramedullary mineral content, and
density

] Healed bone defects
Canine Long Bone

Not Specified without side effects of
Defect Model

PGE2

Experimental Protocols
EP2 Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of a compound to the EP2

receptor.
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Workflow for an EP2 receptor binding assay.

Methodology:

 Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing
the human EP2 receptor (e.g., HEK293 or CHO cells).
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» Binding Reaction: The membranes are incubated in a buffer solution containing a known
concentration of a radiolabeled EP2 ligand (e.g., [BH]PGE-z) and varying concentrations of the
test compound (Evatanepag Sodium).

o Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which
traps the membranes with the bound radioligand.

e Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

» Detection: The amount of radioactivity retained on the filters is quantified using liquid
scintillation counting.

» Data Analysis: The data are analyzed using non-linear regression to determine the 1C50 of
the test compound, which is the concentration that inhibits 50% of the specific binding of the
radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-
Prusoff equation.

cAMP Immunoassay

This protocol describes a competitive immunoassay to quantify intracellular cAMP levels
following cell stimulation.

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b1260817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

/Cell Culture & Stirnulation\

Culture cells expressing
EP2 receptor (e.g., HEK293)

Stimulate cells with varying
concentrations of Evatanepag
o

J

Cell Lysis

Lyse cells to release
intracellular cAMP

/Enzyme Immunoassay (EIA)\
Y

Add cell lysates and cAMP-HRP
conjugate to antibody-coated plate

Incubate to allow competitive
binding
(Wash to remove unbound reagent:g

. J

-

Detection & Analysis
Y
Add substrate and measure
colorimetric or chemiluminescent signal

Calculate cAMP concentration
from a standard curve

- J

Click to download full resolution via product page

Workflow for a competitive CAMP immunoassay.
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Methodology:

e Cell Culture and Stimulation: Cells expressing the EP2 receptor (e.g., HEK293) are cultured
in appropriate media. Prior to the assay, the cells are treated with a phosphodiesterase
inhibitor to prevent CAMP degradation. The cells are then stimulated with various
concentrations of Evatanepag Sodium for a defined period.

o Cell Lysis: The cells are lysed to release the intracellular cAMP.

o Competitive Immunoassay: The cell lysate is added to a microplate pre-coated with an anti-
cAMP antibody. A fixed amount of CAMP conjugated to an enzyme (e.g., horseradish
peroxidase, HRP) is also added to the wells. The cAMP from the cell lysate and the enzyme-
conjugated cAMP compete for binding to the antibody.

e Washing: The plate is washed to remove unbound reagents.

o Detection: A substrate for the enzyme is added, and the resulting colorimetric or
chemiluminescent signal is measured using a microplate reader. The intensity of the signal is
inversely proportional to the amount of CAMP in the sample.

o Quantification: The concentration of CAMP in the samples is determined by comparing the
signal to a standard curve generated with known concentrations of CAMP.

In Vivo Bone Formation Study in Rats

This protocol outlines a method to assess the effect of Evatanepag Sodium on bone formation
in a rat model using micro-computed tomography (micro-CT).
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Workflow for an in vivo bone formation study.

Methodology:

o Animal Model: Adult male rats are typically used. The animals are anesthetized for all
procedures.

o Drug Administration: Evatanepag Sodium is administered locally to the site of interest, for

example, by direct injection into the bone marrow cavity of the tibia. A vehicle control group is
also included.
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e Micro-CT Imaging: High-resolution micro-CT scans of the treated bone are acquired at
baseline and at various time points post-treatment. This allows for the non-invasive,
longitudinal assessment of bone formation.

e Image Analysis: The micro-CT images are reconstructed to create 3D models of the bone.
Bone morphometric parameters, such as bone volume fraction (BV/TV), trabecular number,
trabecular thickness, and trabecular separation, are quantified within a defined region of
interest.

» Histological Analysis (Optional): At the end of the study, the animals are euthanized, and the
treated bones are harvested, decalcified, and processed for histological analysis to confirm
the findings from the micro-CT and to assess cellular changes.

Mast Cell Degranulation Assay (Beta-Hexosaminidase
Release)

This protocol describes a colorimetric assay to measure the release of the granular enzyme [3-
hexosaminidase from mast cells as an indicator of degranulation.
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Workflow for a mast cell degranulation assay.
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Methodology:

e Cell Culture and Sensitization: A suitable mast cell line (e.g., RBL-2H3 or LAD?2) is cultured.
The cells are sensitized overnight with an appropriate IgE.

e Pre-treatment and Stimulation: The sensitized cells are washed and then pre-incubated with
different concentrations of Evatanepag Sodium. Subsequently, degranulation is induced by
adding a specific antigen (e.g., DNP-HSA for DNP-specific IgE).

o Sample Collection: The reaction is stopped by placing the plate on ice, and the cells are
pelleted by centrifugation. The supernatants, containing the released [3-hexosaminidase, are
collected.

o Enzymatic Reaction: The supernatants are incubated with a chromogenic substrate, p-
nitrophenyl-N-acetyl-B-D-glucosaminide (pNAG), in a citrate buffer. The B-hexosaminidase in
the supernatant cleaves the pNAG, releasing p-nitrophenol.

o Detection: The reaction is stopped with a stop buffer (e.g., glycine buffer), and the
absorbance of the released p-nitrophenol is measured at 405 nm.

o Quantification: The percentage of f-hexosaminidase release is calculated by comparing the
absorbance of the supernatant from stimulated cells to the total amount of 3-hexosaminidase
in the cells (determined by lysing the cells with a detergent).

Conclusion

Evatanepag Sodium is a well-characterized, potent, and selective EP2 receptor agonist that
has demonstrated significant potential in preclinical models for promoting bone formation and
healing. Its discovery by Pfizer provided a valuable tool for investigating the therapeutic
potential of selective EP2 agonism. While the clinical development for fracture healing appears
to have stalled, the extensive preclinical data and the detailed understanding of its mechanism
of action provide a solid foundation for further research into its potential applications in various
therapeutic areas. The experimental protocols detailed in this guide offer a starting point for
researchers interested in exploring the pharmacology of Evatanepag Sodium and other EP2
receptor modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

